molecular formula C14H13N5O3 B2914160 1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone CAS No. 329795-96-2

1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No. B2914160
CAS RN: 329795-96-2
M. Wt: 299.29
InChI Key: SDQCSZASOFPNQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach is via the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are confirmed through spectral data and elemental analyses.

Scientific Research Applications

Synthesis and Chemical Characterization

1-(5-Methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a compound involved in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in the creation of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, and other derivatives incorporating thiazolo[3,2‐a]benzimidazole moieties. These compounds have shown moderate effects against certain bacterial and fungal species, indicating potential applications in antimicrobial research (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Potential Antiviral and Antiasthmatic Applications

Compounds derived from this compound have been evaluated for their potential as antiasthma agents. Through a series of chemical reactions, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were synthesized and identified as mediator release inhibitors in the human basophil histamine release assay. These compounds, particularly those with specific substituents like the 5-[3-(trifluoromethyl)phenyl]-2-amino and 5-(4-pyridinyl)-2-amino derivatives, have shown promising activity and were selected for further pharmacological and toxicological studies (Medwid et al., 1990).

Antifungal Synthesis Pathways

Research into the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves compounds similar to this compound. The synthesis process examines the diastereocontrol in reactions involving organozinc derivatives and explores synthetic routes to the pyrimidine partner, providing insights into the production of antifungal medications (Butters et al., 2001).

Electrochemical Studies

Electrochemical studies on derivatives of this compound, such as 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide l-arginine monohydrate, reveal their potential as promising antiviral drugs. These studies focus on electrochemical transformations in aqueous and aprotic media, investigating the effects of pH on current and reduction potential, providing valuable information for drug development and synthesis (Ivoilova et al., 2021).

properties

IUPAC Name

1-[5-methyl-7-(3-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-8-12(9(2)20)13(18-14(17-8)15-7-16-18)10-4-3-5-11(6-10)19(21)22/h3-7,13H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQCSZASOFPNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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